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Compound of Interest

2-chloro-N-[(2-
Compound Name:

fluorophenyl)methyllpropanamide
CAS No.: 1016843-74-5

Cat. No.: B3363081

Get Quote

CAS: 1016843-74-5 | Molecular Formula: C10H11:CIFNO
Part 1: Executive Summary & Core Identity

2-chloro-N-[(2-fluorophenyl)methyl]propanamide (also known as N-(2-fluorobenzyl)-2-
chloropropanamide) is a specialized synthetic intermediate belonging to the class of

-haloamides. It serves as a critical electrophilic building block in medicinal chemistry,
particularly in the development of functionalized amino-amide anticonvulsants and sodium
channel blockers.

Its structural core features a reactive 2-chloropropyl tail coupled to a 2-fluorobenzyl amine
moiety. This specific fluorination pattern is a known pharmacophore in neurology, enhancing
metabolic stability and lipophilicity compared to non-fluorinated benzyl analogs (e.g.,
intermediates of Lacosamide).

Physicochemical Profile
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Property Value Note

CAS Number 1016843-74-5 Primary Identifier

PubChem CID Indexed via CAS Searchable by structure/CAS
Molecular Formula C10H11CIFNO

Molecular Weight 215.65 g/mol

Physical State Solid / Crystalline Powder Typically off-white

LogP (Predicted) ~2.2-2.7 Moderate lipophilicity
H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 2(C=0,F)

Rotatable Bonds 3 High flexibility for binding

Part 2: Synthetic Methodology

The synthesis of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide follows a standard
Nucleophilic Acyl Substitution pathway. This protocol ensures high yield and purity, minimizing
the formation of bis-acylated byproducts.

Reaction Scheme

The core reaction involves the acylation of 2-fluorobenzylamine with 2-chloropropionyl chloride
(or 2-chloropropionic anhydride) in the presence of a non-nucleophilic base.

Detailed Protocol

Reagents:

Substrate: 2-Fluorobenzylamine (1.0 equiv).

Acylating Agent: 2-Chloropropiony! chloride (1.1 equiv).

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).

Solvent: Dichloromethane (DCM) (Anhydrous).
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Step-by-Step Workflow:

e Preparation: Charge a reaction vessel with 2-fluorobenzylamine dissolved in anhydrous
DCM under an inert atmosphere (

or
). Cool the solution to 0°C to control exotherm.

» Base Addition: Add TEA dropwise, maintaining temperature <5°C.

e Acylation: Slowly add 2-chloropropionyl chloride (diluted in DCM) over 30 minutes. The
reaction is highly exothermic; rapid addition can lead to impurities.

e Reaction Monitoring: Allow the mixture to warm to Room Temperature (RT) and stir for 2—4
hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS for disappearance of the amine.

o Workup:
o Wash organic layer with 1N HCI (to remove excess amine/TEA).
o Wash with Saturated

(to remove residual acid).

o Wash with Brine, dry over
, and concentrate in vacuo.

 Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column
chromatography if high purity (>98%) is required.

Synthesis Visualization

2-Fluorobenzylamine
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Caption: Step-wise synthesis of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide via acy!
substitution.

Part 3: Structural Analysis & Spectroscopic
Signatures

Verifying the identity of the synthesized compound is critical.[1] The following signatures are
expected in standard spectroscopic analysis.

Proton NMR ( -NMR, 400 MHz, )

Chemical Shift (

Multiplicity Integration Assignment
)
] Aromatic protons (2-

7.30-7.00 Multiplet 4H )
Fluorophenyl ring).

6.80 Broad Singlet 1H Amide NH.
Benzylic

4.55 Doublet (d) 2H
(coupled to NH).

4.45 Quartet (q) 1H Alpha-methine CH-CI.
Methyl group

1.75 Doublet (d) 3H

(coupled to CH-CI).

Mass Spectrometry (LC-MS)

e Molecular lon (

): 216.1 Da (Calculated).

 |sotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (216/218) confirms the
presence of a single Chlorine atom.
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Part 4: Drug Development Context

This compound is not typically a final drug but a privileged scaffold intermediate. It is used to
synthesize Functionalized Amino Acids (FAAS), a class of anticonvulsants that includes
Lacosamide.

Mechanism of Utility

The 2-chloro position is highly susceptible to nucleophilic attack (

). Researchers use this site to introduce various amines, azides, or alkoxides to generate a
library of bioactive compounds.

Pathway to Bioactive Analogs:
o Azidation: Reaction with

Azido-amide.

e Reduction: Hydrogenation (

)

Amino-amide (Alaninamide derivative).

e Acetylation: Reaction with Acetic Anhydride

Acetamido-amide (Lacosamide-like analog).

Pharmacophore Logic

The 2-fluorobenzyl moiety is a bioisostere of the benzyl group found in Lacosamide.
Fluorination at the ortho position often:

» Blocks Metabolism: Prevents hydroxylation at the ring.
 Alters Electronics: Changes the pKa of the amide proton.

e Enhances Binding: Improves interaction with the hydrophobic pocket of Voltage-Gated
Sodium Channels (VGSCs).
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SAR Logic Visualization

2-chloro-N-[(2-fluorophenyl)methyl]propanamide
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Caption: Structural Activity Relationship (SAR) flow from intermediate to bioactive target.

Part 5: Safety & Handling

Hazard Classification (GHS):

Signal Word: WARNING
H315: Causes skin irritation.
H319: Causes serious eye irritation.

H317: May cause an allergic skin reaction (common for alkylating agents).

Handling Protocols:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat.

¢ Ventilation: Handle within a certified chemical fume hood.
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o Spill: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.

e Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent
hydrolysis of the amide or displacement of the chloride over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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